Vinylidene cyanide

Piezoelectric Polymers Ultrasonic Transducers Electromechanical Coupling

Vinylidene cyanide (VCN, also known as 1,1-dicyanoethylene, 2-methylenepropanedinitrile; CAS 922-64-5) is a colorless liquid with a boiling point of 154 °C at 760 Torr and density of 0.992 g/cm³. The compound features a terminal vinyl group activated by two electron-withdrawing nitrile substituents, rendering it a strongly electrophilic monomer that readily undergoes anionic polymerization but exhibits poor radical homopropagation efficiency.

Molecular Formula C4H2N2
Molecular Weight 78.07 g/mol
CAS No. 922-64-5
Cat. No. B8752448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylidene cyanide
CAS922-64-5
Molecular FormulaC4H2N2
Molecular Weight78.07 g/mol
Structural Identifiers
SMILESC=C(C#N)C#N
InChIInChI=1S/C4H2N2/c1-4(2-5)3-6/h1H2
InChIKeyFCYVWWWTHPPJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylidene Cyanide (CAS 922-64-5): High-Polarity Cyano Monomer for Alternating Copolymers and Functional Materials Procurement


Vinylidene cyanide (VCN, also known as 1,1-dicyanoethylene, 2-methylenepropanedinitrile; CAS 922-64-5) is a colorless liquid with a boiling point of 154 °C at 760 Torr and density of 0.992 g/cm³ [1]. The compound features a terminal vinyl group activated by two electron-withdrawing nitrile substituents, rendering it a strongly electrophilic monomer that readily undergoes anionic polymerization but exhibits poor radical homopropagation efficiency [2]. VCN serves primarily as a comonomer for the synthesis of high-polarity alternating copolymers with electron-rich vinyl monomers, yielding amorphous materials with distinctive dielectric and piezoelectric properties [3].

Why Vinylidene Cyanide Cannot Be Directly Substituted by Acrylonitrile, Methacrylonitrile, or Malononitrile in Polymer Synthesis


Vinylidene cyanide exhibits copolymerization behavior fundamentally distinct from structurally related nitrile monomers. While acrylonitrile and methacrylonitrile yield statistical copolymers with vinyl acetate under radical conditions, VCN produces a perfect alternating copolymer with the same comonomer [1]. This difference stems from the geminal arrangement of two cyano groups on a single vinyl carbon, creating an extreme electron-deficient character (Q=20.13, e=2.58) that promotes strong donor-acceptor complexation with electron-rich monomers [2]. Consequently, substituting VCN with acrylonitrile or methacrylonitrile fails to produce the alternating microstructure essential for the high piezoelectric response observed in VCN-based copolymers, as the requisite large dipole moment density from ordered C–CN groups cannot be achieved with mono-nitrile analogs [3].

Vinylidene Cyanide: Comparative Performance Evidence for Scientific Selection in Piezoelectric Polymer Development


Electromechanical Coupling Constant (kt) Comparison: VCN/VAc Copolymer vs. PVDF

The alternating copolymer of vinylidene cyanide and vinyl acetate, P(VDCN/VAc), demonstrates an electromechanical coupling constant (kt) at high frequencies that is larger than that of poly(vinylidene fluoride) (PVDF) films treated under identical poling conditions [1]. This direct head-to-head comparison establishes VCN-based copolymers as superior materials for high-frequency ultrasonic transduction applications where maximizing energy conversion efficiency is critical.

Piezoelectric Polymers Ultrasonic Transducers Electromechanical Coupling

Acoustic Impedance Matching: P(VDCN/VAc) vs. PVDF vs. Inorganic Piezoelectrics

The acoustic impedance of P(VDCN/VAc) copolymer is quantifiably lower than that of PVDF and approximately one-tenth that of conventional inorganic piezoelectric materials such as PZT ceramics [1]. This property yields significantly improved impedance matching to water and biological tissues, reducing signal reflection losses at the transducer-medium interface and enhancing ultrasonic imaging resolution for biomedical and underwater acoustic applications.

Biomedical Ultrasound Acoustic Impedance Matching Transducer Design

High-Temperature Piezoelectric Activity Retention: P(VDCN/VAc) vs. PVDF

Unlike PVDF, which exhibits significant piezoelectric decay at elevated temperatures, the rolled and polarized alternating copolymer of vinylidene cyanide and vinyl acetate retains piezoelectric activity at temperatures exceeding 100 °C [1]. This differential thermal stability expands the operational envelope of VCN-based devices into high-temperature sensing environments where PVDF performance degrades unacceptably.

High-Temperature Sensors Piezoelectric Stability Thermal Performance

Alternating Copolymerization Specificity: VCN vs. Acrylonitrile and Methacrylonitrile

Under identical radical copolymerization conditions with vinyl acetate, vinylidene cyanide yields a perfect alternating copolymer, whereas acrylonitrile and methacrylonitrile produce statistical copolymers with the same comonomer [1]. This microstructural difference is attributed to the extreme electron-accepting character of VCN (e=2.58), which promotes strong charge-transfer complexation with electron-donating monomers and enforces alternating propagation kinetics unattainable with mono-nitrile analogs [2].

Copolymer Microstructure Alternating Copolymerization Donor-Acceptor Polymerization

Dielectric Relaxation Strength: VCN-Vinyl Ester Copolymers vs. Alternative Copolymer Systems

Vinylidene cyanide copolymers with vinyl ester comonomers (vinyl acetate, vinyl isopropionate, vinyl benzoate, vinyl pivarate) exhibit a large dielectric relaxation strength of approximately 100 and strong enthalpy relaxation around their glass transition temperature, accompanied by a sharp X-ray diffraction pattern of spacing 10–13 Å below Tg [1]. These properties are indicative of a paracrystalline or mesophase glass structure not observed in acrylonitrile-based copolymers, suggesting a unique cooperative molecular motion mechanism enabled by the VCN structural motif.

Dielectric Spectroscopy Amorphous Polymers Enthalpy Relaxation

Thermal Degradation Onset: VCN/MATRIF Copolymer High-Temperature Stability

Thermogravimetric analysis of poly(VCN-co-MATRIF) copolymer, synthesized from an equimolar comonomer feed, demonstrates good thermal stability with the main pyrolytic degradation process exhibiting an onset temperature of 368 °C [1]. The activation energy for this main degradation stage falls within the range of 177–213 kJ/mol (Friedman and FWO methods) to 224–295 kJ/mol (Kissinger method) [2]. A minor weight loss of approximately 4% observed at around 222 °C is attributed to the presence of a few VCN homodyads that induce thermal depolymerization [1].

Thermogravimetric Analysis Thermal Stability Copolymer Degradation

Vinylidene Cyanide: Validated Application Scenarios Derived from Comparative Performance Data


High-Frequency Ultrasonic Transducers for Biomedical Imaging

P(VDCN/VAc) copolymer films enable the fabrication of 20–50 MHz concave ultrasonic probes without acoustic lenses, a design simplification made possible by the material's intrinsic flexibility and low acoustic impedance [1]. The electromechanical coupling constant kt exceeding that of PVDF [2] and the broad frequency response with superior damping characteristics at higher frequencies [1] position VCN-based transducers as high-performance alternatives to PVDF devices for detecting near-surface defects or small cracks that conventional detectors cannot resolve [1].

Underwater Acoustic Sensors and Hydrophones

The acoustic impedance of P(VDCN/VAc) copolymer being approximately one-tenth that of inorganic piezoelectrics provides intrinsically excellent impedance matching to water [1]. This eliminates the need for complex matching layer architectures required when using PZT ceramics, simplifying hydrophone design while maintaining sensitivity. The polymer's flexibility further permits conformal sensor geometries for marine acoustic monitoring applications.

High-Temperature Industrial Vibration and Pressure Sensors

VCN-based piezoelectric copolymers retain functional activity at temperatures exceeding 100 °C, in contrast to PVDF which exhibits significant thermal depolarization under equivalent conditions [1]. This thermal robustness makes VCN copolymers suitable candidates for vibration monitoring in industrial machinery, automotive engine compartments, and aerospace applications where operating temperatures preclude the use of conventional PVDF sensors.

Synthesis of Alternating Copolymers with Tailored Dielectric Properties

The pronounced electron-accepting character of VCN (e=2.58) and its strong tendency toward alternating copolymerization with electron-rich vinyl monomers [1][2] make it a strategic monomer choice for researchers developing novel dielectric and piezoelectric materials. Unlike acrylonitrile or methacrylonitrile, which produce statistical copolymers with vinyl acetate [1], VCN reliably enforces alternating microstructures that maximize dipole moment density — a critical parameter for achieving high dielectric relaxation strength (Δε ≈ 100) [3] and associated piezoelectric response.

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